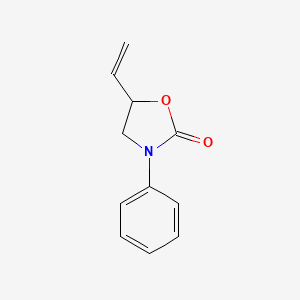

3-Phenyl-5-vinyl-1,3-oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69974-30-7 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-ethenyl-3-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H11NO2/c1-2-10-8-12(11(13)14-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2 |

InChI Key |

QPFRIIUKUCXUMQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CN(C(=O)O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Phenyl 5 Vinyl 1,3 Oxazolidin 2 One and Its Functionalized Derivatives

Strategies for the Construction of the 1,3-Oxazolidin-2-one Ring System

The formation of the 1,3-oxazolidin-2-one core can be achieved through several synthetic pathways, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.

Cyclization Approaches from Chiral Synthons (e.g., Amino Alcohols, Carbamate (B1207046) Intermediates)

A primary and well-established method for synthesizing 1,3-oxazolidin-2-ones involves the cyclization of β-amino alcohols. nih.govacs.org These chiral precursors, often derived from readily available α-amino acids, can be converted to the corresponding oxazolidinones through reaction with phosgene (B1210022) or its equivalents, or via carbamate intermediates. nih.govacs.org The use of phosgene, while effective, is hazardous, prompting the development of alternative, safer cyclizing agents like diethyl carbonate or by forming a carbamate that subsequently undergoes intramolecular cyclization. nih.gov

For instance, chiral β-amino alcohols can be treated with a carbonylating agent to form a carbamate intermediate, which then undergoes base-mediated ring closure to yield the oxazolidinone. The stereochemistry of the starting amino alcohol directly translates to the stereochemistry of the final product. A general representation of this approach starting from an α-amino acid is depicted below:

Table 1: General Scheme for Oxazolidinone Synthesis from α-Amino Acids

| Step | Description | Reactants | Product |

| 1 | N-protection and carbonyl activation of an α-amino acid. | α-Amino Acid | Protected Amino Acid |

| 2 | Reduction of the carboxylic acid to an alcohol. | Protected Amino Acid | Chiral β-Amino Alcohol |

| 3 | Cyclization with a carbonylating agent. | Chiral β-Amino Alcohol | 1,3-Oxazolidin-2-one |

This strategy is versatile, allowing for the synthesis of a wide array of substituted oxazolidinones by choosing the appropriate starting amino acid. acs.org

Cycloaddition Reactions (e.g., Isocyanates with Epoxides/Oxiranes, Carbodiimides with Vinyloxiranes)

The [3+2] cycloaddition reaction between epoxides and isocyanates is a powerful, atom-economical method for constructing the 1,3-oxazolidin-2-one ring. acs.orgcolab.wsnih.gov This reaction can be catalyzed by various Lewis acids or bases. For the synthesis of 3-Phenyl-5-vinyl-1,3-oxazolidin-2-one, the reaction would involve vinyloxirane and phenyl isocyanate. The regioselectivity of the epoxide ring-opening is a critical factor, and it is often controlled by the nature of the catalyst and the substituents on the epoxide.

A notable development is the palladium-catalyzed [3+1+1] cyclization of vinyl oxiranes with organic azides and carbon monoxide (CO). rsc.org This tandem catalysis approach generates an isocyanate intermediate in situ, which then reacts with the vinyl oxirane to form the oxazolidinone. This method is highly efficient and proceeds under mild conditions without the need for additives or a base. rsc.org

Table 2: Palladium-Catalyzed [3+1+1] Cyclization for Oxazolidinone Synthesis rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Vinyl Oxirane | Organic Azide (B81097) | Carbon Monoxide | Palladium Complex | 5-Vinyloxazolidinone |

This reaction provides a direct route to 5-vinyl substituted oxazolidinones and demonstrates excellent atom and step economy. rsc.org Control experiments have suggested that the reaction proceeds through the formation of an isocyanate intermediate. rsc.org

Transformations Involving Aziridines and Ring-Opening Cyclization

Aziridines serve as versatile three-membered ring precursors for 1,3-oxazolidin-2-ones. The coupling of aziridines with carbon dioxide (CO₂) is an attractive, environmentally friendly approach. nih.gov This transformation can be catalyzed by various systems, including (salen)Cr complexes, which have shown excellent selectivity for the formation of 5-substituted oxazolidinones. nih.gov The mechanism involves the coordination of CO₂ to the catalyst, followed by nucleophilic attack of the aziridine (B145994), and subsequent intramolecular ring-opening of the aziridine by the newly formed carbamate moiety. nih.gov

Furthermore, the ring-opening of 2-oxazolidinone-fused aziridines with various nucleophiles is a stereocontrolled method to access functionalized oxazolidinones. nih.govacs.orgacs.org While often used to synthesize 2-amino ethers, this strategy highlights the reactivity of the aziridine ring within a fused system. For the synthesis of the target molecule, a suitably substituted aziridine precursor could undergo a ring-opening and cyclization sequence. A mild palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with CO₂ has been shown to produce 5-vinyloxazolidinones with high yield, regio-, and stereoselectivity. organic-chemistry.org

Metal-Catalyzed Ring-Forming Reactions (e.g., Pd-catalyzed cyclization of allenyl amines)

Palladium catalysis has been instrumental in developing novel ring-forming reactions for oxazolidinone synthesis. nih.govrsc.org One such method is the palladium-catalyzed cyclization of allenyl amines with carbon dioxide, which can lead to the formation of vinyl-substituted oxazolidinones. The allene (B1206475) functionality serves as a precursor to the vinyl group in the final product.

Another relevant palladium-catalyzed reaction is the cyclization of cyclic biscarbamates derived from diols. nih.gov This stereoselective process involves the formation of a π-allyl palladium complex, followed by intramolecular attack of the second carbamate nitrogen to form the oxazolidinone ring. While this specific example leads to a fused ring system, the underlying principle of palladium-catalyzed allylic amination is broadly applicable. nih.gov The palladium(II)-catalyzed aza-Wacker-type reaction of olefins is another significant transformation for constructing nitrogen-containing heterocycles. nih.gov

Enantioselective and Diastereoselective Synthesis of this compound

Controlling the stereochemistry at the C5 position is paramount for the application of this compound in asymmetric synthesis.

Employment of Chiral Auxiliaries in Oxazolidinone Synthesis

Chiral auxiliaries, famously pioneered by Evans, are powerful tools for inducing stereoselectivity in chemical reactions. rsc.orgresearchgate.net In the context of synthesizing a chiral 1,3-oxazolidin-2-one, the starting material itself can be a chiral synthon, as discussed in section 2.1.1. For instance, starting with an enantiomerically pure amino acid leads to a chiral oxazolidinone. nih.govacs.org

The oxazolidinone ring itself, once formed, is a premier chiral auxiliary. The synthesis of enantiomerically pure oxazolidinones, such as those derived from L-phenylalanine or L-valine, is well-established. acs.org These auxiliaries can then be N-acylated and subjected to a wide range of asymmetric transformations, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions, with high levels of diastereoselectivity. rsc.orgresearchgate.net The stereochemical outcome is dictated by the steric hindrance provided by the substituent at the C4 (or C5) position of the oxazolidinone ring, which directs the approach of electrophiles from the less hindered face of the enolate.

Table 3: Common Chiral Auxiliaries (Evans' Oxazolidinones) and Their Precursors

| Chiral Auxiliary | Parent α-Amino Acid |

| (4R,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one | (1R,2S)-(-)-Norephedrine |

| (4S)-4-Isopropyl-1,3-oxazolidin-2-one | L-Valine |

| (4R)-4-Benzyl-1,3-oxazolidin-2-one | D-Phenylalanine |

| (4S)-4-Benzyl-1,3-oxazolidin-2-one | L-Phenylalanine |

While the primary focus of this section is the synthesis of the target oxazolidinone, the principles of how existing chiral oxazolidinones direct stereochemistry are foundational to understanding its potential applications and the importance of its enantioselective synthesis. The synthesis of enantiomerically pure this compound would typically rely on starting from a chiral precursor, such as a chiral vinyl-substituted amino alcohol, or through a kinetic resolution process.

Control of Stereochemistry via Chelation-Controlled Additions and In Situ Cyclizations

The stereoselective synthesis of substituted oxazolidin-2-ones, including precursors to the title compound, often relies on sophisticated strategies to control the formation of new stereocenters. Chelation-controlled additions and subsequent in situ cyclizations are powerful methods to achieve high diastereoselectivity.

One relevant strategy involves the syn-selective α-chelation-controlled addition of an organometallic reagent to a chiral intermediate. For instance, the addition of a vinyl-magnesium bromide/cerium chloride mixture to an isoxazolidine-4,5-diol intermediate proceeds with high syn-selectivity, guided by the chelation of the metal to the adjacent hydroxyl and isoxazolidine (B1194047) nitrogen atoms. beilstein-journals.org This principle of using a resident functional group to direct the facial approach of a nucleophile is a cornerstone of stereocontrolled synthesis. A subsequent substrate-directed epoxidation and intramolecular SN2 ring-opening can then furnish a cyclic system with a defined relative stereochemistry. beilstein-journals.org

Another powerful approach combines asymmetric aldol additions with modified Curtius rearrangements. nih.govmdpi.com In this sequence, a chiral auxiliary directs an aldol reaction to produce a β-hydroxy carbonyl compound with high diastereoselectivity. nih.gov This adduct is then subjected to a one-pot azidation and Curtius rearrangement. The process involves the formation of an isocyanate intermediate which undergoes a spontaneous intramolecular ring closure to yield the 4,5-disubstituted oxazolidin-2-one as a single diastereomer. nih.gov This tandem reaction sequence effectively translates the stereochemical information from the initial aldol step into the final heterocyclic product.

The success of these in situ cyclizations can be highly dependent on the reaction conditions and the nature of the azide source. Studies have shown that while various azide reagents can effect the transformation, trimethylsilyl (B98337) azide often provides superior conversions compared to reagents like tributyltin azide or tetrabutylammonium (B224687) azide. nih.govmdpi.com

Kinetic Resolution Protocols in 1,3-Oxazolidin-2-one Formation

Kinetic resolution is a pivotal strategy for obtaining enantiomerically pure compounds from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of 1,3-oxazolidin-2-one synthesis, kinetic resolution of epoxide starting materials has proven to be an effective method. nih.govnih.gov

An efficient asymmetric three-component reaction of anilines, ethyl glyoxalates, and racemic epoxides can produce multi-substituted 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities (up to 20:1 d.r., 90% ee). nih.govnih.govdoaj.org This process operates via a kinetic resolution of the racemic epoxide, where one enantiomer reacts preferentially in a cascade process to form the chiral oxazolidine (B1195125) product, leaving the unreacted epoxide enantiomerically enriched. nih.gov The confirmation of a kinetic resolution process is a key aspect of this methodology, providing access to optically pure compounds from racemic precursors. nih.gov

For a kinetic resolution to be effective, the rate of reaction for one enantiomer (k_fast) must be significantly greater than the rate for the other (k_slow). In dynamic kinetic resolution (DKR), the slow-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of a single product enantiomer. This requires careful tuning of the resolution and racemization steps. While not explicitly detailed for this compound itself, the application of kinetic resolution to related oxazolidine syntheses demonstrates a powerful tool for accessing chiral building blocks. nih.govnih.gov

Stereospecificity in Palladium-Catalyzed Carboamination Reactions

Palladium-catalyzed carboamination reactions have emerged as a robust method for the stereoselective synthesis of nitrogen-containing heterocycles, including 1,3-oxazolidines. nih.govnih.gov These reactions construct the heterocyclic core while simultaneously forming new carbon-carbon and carbon-nitrogen bonds with a high degree of stereochemical control.

The intramolecular syn-aminopalladation of an alkene is a key step that governs the stereochemical outcome. nih.gov In the synthesis of 2,5-disubstituted 1,3-oxazolidines, the Pd-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives proceeds with kinetic control of stereochemistry to generate cis-disubstituted products with good to excellent diastereoselectivity. nih.gov Importantly, when enantiomerically enriched substrates are used, the transformation occurs without loss of optical purity. nih.gov The choice of ligand is critical, with monodentate phosphines like S-Phos showing superiority over wide bite-angle ligands such as Xantphos in certain systems. nih.gov

Similarly, palladium-catalyzed carboamination between aryl bromides and 4-(but-3-enyl)-substituted oxazolidin-2-ones affords bicyclic oxazolidinone derivatives. nih.gov These reactions can generate products with up to three stereocenters with high diastereomeric ratios (>20:1 dr). nih.gov The stereospecificity arises from a controlled sequence involving oxidative addition, migratory insertion, and reductive elimination, preserving the stereochemical integrity of the starting material. This methodology provides a pathway to complex pyrrolidine (B122466) structures from oxazolidinone precursors. nih.gov

Introduction and Functionalization of the Vinyl and Phenyl Substituents

Strategies for Vinyl Group Incorporation (e.g., vinyl-substituted epoxides, elimination reactions)

The introduction of the C5-vinyl group is a critical step in the synthesis of this compound. Several strategies have been developed, primarily involving the use of vinyl-containing starting materials or the formation of the double bond via elimination reactions.

One of the most direct methods involves the cyclization of substrates that already contain the vinyl moiety. A mild palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide provides 5-vinyloxazolidinones with high yield, regioselectivity, and stereoselectivity. organic-chemistry.org Similarly, the reaction of vinyl-substituted oxiranes (epoxides) with isocyanates or with azides and carbon monoxide under palladium catalysis serves as an efficient route to 5-substituted oxazolidinones. nih.govrsc.org The reaction of vinyl oxiranes with chlorosulfonyl isocyanate can also yield oxazolidinones, demonstrating the utility of vinyl epoxides as key precursors. nih.gov

Elimination reactions provide another major pathway to the vinyl group. A general and practical procedure for N-vinylation involves the trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)-promoted dehydroalkoxylation of N,O-acetals derived from 2-oxazolidinones. researchgate.net Pyrolysis of N-(1-hydrocarbyloxyalkyl)-2-oxazolidinone represents an industrial method for creating an N-vinyl group, though it requires high temperatures. google.com

Table 1: Selected Methods for Vinyl Group Incorporation in Oxazolidinone Synthesis

| Method | Starting Materials | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Ring-Opening Cyclization | 2-Vinylaziridine, CO₂ | Palladium Catalyst | organic-chemistry.org |

| [3 + 1 + 1] Cyclization | Vinyl Oxirane, Azide, CO | Palladium Catalyst | rsc.org |

| Cycloaddition | Vinyl Oxirane, Chlorosulfonyl Isocyanate | - | nih.gov |

| Elimination (Dehydroalkoxylation) | N,O-Acetal of 2-Oxazolidinone (B127357) | TMSOTf, Triethylamine | researchgate.net |

Methods for Phenyl Group Installation (e.g., N-arylation)

The installation of the phenyl group at the N3 position of the oxazolidinone ring is most commonly achieved through N-arylation reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for this transformation. nih.govorganic-chemistry.org

The Buchwald-Hartwig amination protocol has been adapted for the N-arylation of 2-oxazolidinones with aryl bromides. nih.govresearchgate.net These reactions typically employ a palladium catalyst, such as Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand (e.g., BINAP) and a base like cesium carbonate. nih.govresearchgate.net The reaction conditions, including the choice of ligand, base, and solvent, have a significant impact on the reaction outcome and yield. nih.govorganic-chemistry.org

Copper-catalyzed N-arylation, a more classical Ullmann-type coupling, also provides a viable route. organic-chemistry.orgresearchgate.net An efficient method uses copper(I) iodide (CuI) as the catalyst, often in the presence of a ligand such as N,N'-bis(pyridin-2-ylmethyl)oxalamide (BPMO) or even the oxazolidin-2-one substrate itself, which can act as a ligand. organic-chemistry.orgresearchgate.net These copper-catalyzed methods can be advantageous as they sometimes proceed under milder conditions and can exhibit excellent chemoselectivity. organic-chemistry.org

Transition-metal-free methods have also been developed. The reaction of 2-oxazolidinone with o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) generates a reactive benzyne (B1209423) intermediate, which is trapped by the oxazolidinone nitrogen to form the N-phenyl product in good yield under mild conditions. nih.gov

Table 2: Comparison of N-Arylation Methods for 2-Oxazolidinone

| Method | Catalyst System | Aryl Source | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed | Pd₂(dba)₃ / Phosphine Ligand | Aryl Bromide | Broad scope, high yields. | nih.govorganic-chemistry.org |

| Copper-Catalyzed | CuI / Ligand (e.g., BPMO) | Aryl Iodide | Mild conditions, good functional group tolerance. | organic-chemistry.org |

| Transition-Metal-Free | CsF | o-Silylaryl Triflate | Generates benzyne intermediate, mild. | nih.gov |

Oxidative Coupling Reactions for Vinyl Oxazolidin-2-one Formation

Oxidative coupling and cyclization reactions offer atom-economical pathways to construct the this compound scaffold, often by forming the heterocyclic ring itself.

One approach involves the oxidative carbonylation of β-aminoalcohols. researchgate.net Systems such as a (chitosan-Schiff base)cobalt(II) complex or a Pd(OAc)₂/I₂ catalytic system can catalyze the reaction of an appropriate amino alcohol with carbon monoxide (CO) and an oxidant to produce the corresponding 2-oxazolidinone in high yield. researchgate.net

Another strategy utilizes the oxidation of a pre-formed vinyl oxazolidinone to generate a reactive intermediate for further functionalization. For example, vinyl oxazolidinones react with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form an electrophilic α,β-unsaturated acyliminium ion. nih.gov This intermediate can be trapped intramolecularly by an appended nucleophile, leading to cyclic products with good diastereocontrol in an oxidative C-H bond functionalization process. nih.gov

Iron-catalyzed radical cross-coupling reactions represent a modern approach. Chiral vinyl oxazolidinones can serve as effective radical acceptors in diastereoselective 1,2-dicarbofunctionalization reactions with alkyl halides and aryl Grignard reagents. nih.govacs.org These reactions proceed via radical translocation to form an α-amide radical, which is then intercepted by an iron species to form a new carbon-carbon bond with high stereocontrol. nih.gov

Furthermore, tandem palladium catalysis enables the [3 + 1 + 1] cyclization of vinyl oxiranes with azides and carbon monoxide. rsc.org This atom- and step-efficient strategy produces 5-substituted oxazolidinones under mild, additive-free conditions through an in situ generated isocyanate intermediate. rsc.org

Electro-chemically Mediated Carboxylative Cyclization

A modern and environmentally conscious approach to the synthesis of oxazolidinones involves the electrochemically mediated carboxylative cyclization of allylic or homoallylic amines with carbon dioxide (CO₂). mdpi.comresearchgate.net This method is notable for its use of CO₂ at ambient pressure as a C1 source and for proceeding under mild conditions, often preserving unsaturated functionalities like vinyl groups within the final product. mdpi.com

The reaction typically proceeds in an undivided electrochemical cell using a constant current. Key components for a successful transformation include a suitable base and an electrolyte. In a representative system for the cyclization of allylic amines, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed as the base, with ammonium (B1175870) iodide (NH₄I) serving as an effective electrolyte. researchgate.net The reaction of an N-substituted allylic amine with CO₂ under these electrochemical conditions leads to the formation of the corresponding 5-methylene- or 5-vinyloxazolidin-2-one. For instance, the cyclization of N-benzyl-2-phenylprop-2-en-1-amine was shown to yield 3-benzyl-5-methyleneoxazolidin-2-one in good yield. researchgate.net This strategy is also applicable to the synthesis of the homologous six-membered 1,3-oxazinan-2-ones from homoallylic amines. researchgate.net The process is valued for its operational simplicity and its alignment with green chemistry principles by utilizing electricity and a waste product (CO₂) to drive valuable chemical transformations. mdpi.comresearchgate.net

Catalytic Systems for Oxazolidinone Synthesis

The development of novel catalytic systems has been instrumental in advancing oxazolidinone synthesis. These catalysts offer pathways to these heterocycles with high degrees of control over selectivity and reactivity, often under milder conditions than traditional stoichiometric methods.

Transition Metal Catalysis (e.g., Palladium, Copper, Iron, Gold)

Transition metals are at the forefront of catalytic methods for constructing the oxazolidinone ring, leveraging their diverse reactivity to enable a wide array of cyclization strategies.

Palladium: Palladium catalysis offers robust and versatile routes to vinyl-substituted oxazolidinones. One powerful method is the Pd-catalyzed [3 + 1 + 1] tandem cyclization of vinyl oxiranes with organic azides and carbon monoxide, which proceeds without the need for additional ligands, oxidants, or bases. rsc.orgacs.org Another key strategy involves the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with CO₂ at ambient pressure, which provides direct access to 5-vinyloxazolidinones with high regio- and stereoselectivity. mdpi.com Furthermore, intramolecular aza-Wacker-type cyclizations, catalyzed by palladium(II) complexes, represent an important transformation for creating the requisite C-N bond from unsaturated amine precursors. researchgate.net

Copper: Copper catalysts are widely employed due to their low cost and unique reactivity. A binuclear tridentate copper(I) complex, in conjunction with a base, has been shown to effectively catalyze the synthesis of oxazolidinones from various propargylic amines and CO₂ under mild conditions. digitellinc.com Copper-catalyzed multicomponent reactions, such as the one-pot tandem aldehyde-alkyne-amine coupling and subsequent carboxylative cyclization, have been developed to build a library of N-alkyl 2-oxazolidinone derivatives. nih.gov While some methods focus on related structures, they highlight the utility of copper; for example, a mild, palladium-free method for synthesizing vinyl sulfides using a soluble copper(I) catalyst demonstrates copper's efficacy in reactions involving vinyl groups with retention of stereochemistry. thieme-connect.de

Iron: As an inexpensive, abundant, and low-toxicity metal, iron has become a highly desirable catalyst. Iron-catalyzed methods have been developed for highly stereoselective dicarbofunctionalization of alkenes. nih.govrsc.org Specifically, chiral vinyl oxazolidinones can act as effective radical lynchpins in a diastereoselective iron-catalyzed dicarbofunctionalization with (fluoro)alkyl halides and aryl Grignard reagents. nih.govrsc.orgresearchgate.net Additionally, the Fe(II)-catalyzed carbohydroxylation of vinyl oxazolidinone using arenediazonium salts has proven to be a competitive alternative to photoredox protocols. nih.gov

Gold: Gold catalysts, particularly cationic gold(I) complexes, excel in activating alkynes and allenes for cyclization. rsc.org A mild and efficient gold(I)-catalyzed rearrangement of propargylic tert-butylcarbamates is a prominent method for synthesizing 5-methylene-1,3-oxazolidin-2-ones, which are isomers of the target vinyl-substituted compounds. mdpi.comnih.gov This transformation proceeds in high yield under very mild conditions. nih.gov Gold catalysis is also effective for the cyclization of N-Boc-protected alkynylamines to produce the corresponding alkylidene 2-oxazolidinones. mdpi.comnih.gov

| Catalyst System | Substrates | Product Type | Key Features | Citations |

| Palladium(0) | Vinyl oxiranes, Azides, CO | 5-substituted oxazolidinones | Tandem [3+1+1] cyclization; additive- and base-free. | mdpi.com, rsc.org, acs.org |

| Palladium(0) | 2-Vinylaziridines, CO₂ | 5-Vinyloxazolidinones | Ring-opening cyclization; high regio- and stereoselectivity. | mdpi.com |

| Iron/Bisphosphine | Chiral vinyl oxazolidinones, Alkyl halides, Grignard reagents | 1,2-Dicarbofunctionalized oxazolidinones | Diastereoselective radical cross-coupling. | nih.gov, rsc.org, researchgate.net |

| Gold(I) Cationic Complex | Propargylic tert-butylcarbamates | 5-Methylene-1,3-oxazolidin-2-ones | Mild rearrangement reaction; high yields. | mdpi.com, nih.gov |

| Copper(I) Complex | Propargylic amines, CO₂ | 2-Oxazolidinones | Cyclization under mild conditions. | digitellinc.com |

Lewis Acid Catalysis (e.g., MgI₂, Zinc(II) Complexes, Titanium Catalysts)

Lewis acids activate substrates by coordinating to lone pairs of electrons, facilitating nucleophilic attack and subsequent cyclization to form the oxazolidinone ring.

Magnesium Catalysts: Magnesium complexes are emerging as a sustainable alternative to transition-metal catalysts. A novel magnesium amide compound supported by a PNP pincer ligand has been shown to effectively catalyze the synthesis of oxazolidinone derivatives through a tandem hydroalkoxylation and cyclohydroamination of an isocyanate with a propargyl alcohol. nih.gov Theoretical calculations and mechanistic studies reveal a complex interplay of coordination modes that allow the electron-deficient magnesium center to modulate its catalytic activity. rsc.org Chiral magnesium phosphate (B84403) complexes have also been used to catalyze the enantioselective one-pot synthesis of related 1,3-oxazolidines from alcohols and imines. researchgate.net

Zinc(II) Complexes: Zinc(II) catalysts are particularly effective for the incorporation of CO₂ into nitrogen-containing heterocycles. digitellinc.comresearchgate.net A robust catalytic system can be generated in situ from simple ZnCl₂ and a base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). This system efficiently catalyzes the carboxylative cyclization of propargylic amines with CO₂ at atmospheric pressure to give 5-methylene-2-oxazolidinones in excellent yields. researchgate.net Mechanistic studies suggest a dual role for the zinc catalyst: it enhances the nucleophilicity of the intermediate carbamate and activates the carbon-carbon triple bond of the propargylamine. researchgate.net Additionally, advanced materials like high-nuclearity zinc-cluster-based metal-organic frameworks (MOFs) have been designed as noble-metal-free heterogeneous catalysts for this transformation. rsc.org

Titanium Catalysts: Titanium-based catalysts have been successfully applied in the synthesis of oxazolidinones and related heterocycles. For example, a hybrid material consisting of a silica-supported titanocene (B72419) functionalized with amino groups (Ti-AST) serves as a bifunctional and reusable catalyst for the cycloaddition reaction between aziridines and CO₂ to yield oxazolidinones. acs.org The acidic titanium center is proposed to activate the aziridine, while the basic amino groups activate the CO₂ molecule. acs.org In other applications, titanium(IV) chloride has been used catalytically for the regio- and stereoselective cyclization of isatins with methoxyoxazoles to produce spiro-oxazolines. nih.gov

Organocatalysis and Hydrogen-Bond-Mediated Processes

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a greener and often complementary approach to metal-based systems.

Many organocatalytic strategies for oxazolidinone synthesis rely on the activation of substrates through the formation of iminium or enamine intermediates, or through Lewis/Brønsted base catalysis. For instance, L-proline can mediate a three-component Mannich reaction between an aniline, formaldehyde, and α-hydroxyacetone, with the resulting adduct cyclizing to form the oxazolidinone core. nih.gov This process can be significantly accelerated using microwave irradiation. nih.gov Supported organocatalysts, such as polystyrene-bound 1,5,7-triazabicyclodec-5-ene (TBD), have been used for the continuous flow synthesis of oxazolidinones from epoxy amines and CO₂, demonstrating high stability and recyclability. nih.gov Chiral phosphoric acids, another prominent class of organocatalysts, are employed in asymmetric cycloadditions involving vinyl-substituted precursors like 3-vinylindoles, showcasing their potential for controlling stereochemistry in reactions leading to complex heterocyclic products. researchgate.net

Hydrogen bonding plays a crucial, often synergistic, role in many catalytic processes. Bifunctional catalysts that feature a hydrogen-bond donor moiety alongside a Lewis basic or acidic site can effectively pre-organize substrates and stabilize transition states. In a relevant example, the synthesis of cyclic carbonates (structurally analogous to oxazolidinones) from epoxides and CO₂ is efficiently catalyzed by phosphonium (B103445) salts bearing a terminal alcohol. This hydroxyl group acts as a hydrogen-bond donor, creating a synergistic effect with the phosphonium salt moiety to activate the epoxide substrate, leading to excellent yields. The design of rigid molecular scaffolds that present hydrogen-bond donating groups, such as ureas or thioureas, is a key strategy in developing catalysts for a range of enantioselective transformations. researchgate.net

Microwave-Assisted and Solvent-Free Methodologies

To enhance reaction rates, improve yields, and move towards more sustainable practices, specialized reaction conditions have been developed.

Microwave-Assisted Methodologies: The use of microwave irradiation can dramatically reduce reaction times for oxazolidinone synthesis compared to conventional heating. For example, the one-pot synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one from benzylamine, epichlorohydrin, and a carbonate salt saw a reduction in reaction time from over 12 hours under reflux to just 30-60 minutes using microwaves, with improved yields. The cyclization of amino alcohols with diethyl carbonate to form 4-substituted oxazolidin-2-ones is also significantly more efficient under microwave conditions. These methods are often carried out in both open and sealed vessels, with optimization of power, temperature, and time leading to high-purity products.

Solvent-Free Methodologies: Eliminating volatile organic solvents is a primary goal of green chemistry. Several methods for oxazolidinone synthesis have been adapted to run under solvent-free or neat conditions. The cycloaddition of CO₂ to aziridines or the carboxylative cyclization of N-propargylamines can be effectively catalyzed by various systems, including metal-organic frameworks and supported ionic liquids, without the need for a solvent. acs.org In some cases, a deep eutectic solvent (DES) can be employed, which acts as both the reaction medium and the catalyst, providing an environmentally benign and reclaimable system for the reaction of epoxides and isocyanates. Another approach involves using trimethylsilyl polyphosphate under solvent-free microwave conditions to synthesize related cyclic iminoethers.

| Methodology | Reactants | Catalyst/Conditions | Key Advantages | Citations |

| Microwave-Assisted | Amino alcohols, Diethyl carbonate | K₂CO₃ or NaOMe / 125-135 °C | Improved yields, significantly reduced reaction times. | , |

| Microwave-Assisted | Benzylamine, Epichlorohydrin, Carbonate salt | Sealed vessel / 1h | Reaction time reduced from >12h to 1h with higher yield. | |

| Solvent-Free | N-propargylamines, CO₂ | KCC-1/IL/Ni@Pd nanoparticles | Mild conditions (RT, 1 MPa CO₂), high catalyst reusability. | acs.org |

| Solvent-Free (DES) | Epoxides, Isocyanates | Quaternary diammonium salt/Urea DES | DES acts as both solvent and catalyst; high atom economy. |

Chemical Reactivity and Transformations of the 3 Phenyl 5 Vinyl 1,3 Oxazolidin 2 One Scaffold

Reactions Involving the Vinyl Moiety

The exocyclic vinyl group is an electron-rich pi-system that readily participates in a variety of addition and transformation reactions. The chiral environment provided by the adjacent oxazolidinone ring often allows for a high degree of stereocontrol in these reactions.

The vinyl group of 3-phenyl-5-vinyl-1,3-oxazolidin-2-one can act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of complex five- and six-membered ring systems. wikipedia.orgmasterorganicchemistry.com

Diels-Alder Reactions: In the context of the Diels-Alder reaction, the vinyl group serves as the 2π-electron component (dienophile) that reacts with a conjugated diene. masterorganicchemistry.com While highly diastereoselective Diels-Alder reactions are well-documented for N-acryloyl oxazolidinones, where the dienophile is activated by the adjacent carbonyl group, the reactivity of a simple vinyl-substituted oxazolidinone is different. nih.gov The reaction of this compound with a diene like cyclopentadiene (B3395910) would yield a bicyclic adduct. The stereochemical outcome of such reactions is influenced by the chiral center at C5, which can direct the approach of the diene, leading to potential diastereoselectivity in the formation of the new stereocenters in the resulting cyclohexene (B86901) ring.

1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole, such as a nitrile oxide or an azomethine ylide, across the vinyl group's double bond to form a five-membered heterocycle. wikipedia.orgnih.govmdpi.com These reactions are a powerful tool for synthesizing heterocycles like isoxazolines and pyrrolidines with regio- and stereocontrol. wikipedia.orgnih.gov For instance, the reaction with a nitrile oxide would produce a 5-(isoxazolin-5-yl)-3-phenyl-1,3-oxazolidin-2-one. The regioselectivity is governed by electronic factors, while the stereoselectivity is influenced by the existing chiral center of the oxazolidinone. mdpi.com The reaction of azomethine ylides with carbonyl dipolarophiles to yield oxazolidine (B1195125) derivatives is a well-established process. nih.govmdpi.com

The general scheme for these cycloadditions is as follows:

Diels-Alder: Vinyl Oxazolidinone (Dienophile) + Diene → Cyclohexene Adduct

1,3-Dipolar Cycloaddition: Vinyl Oxazolidinone (Dipolarophile) + 1,3-Dipole → Five-Membered Heterocyclic Adduct

Chiral vinyl oxazolidinones, including the 3-phenyl-5-vinyl derivative, have been identified as effective platforms for stereoselective radical reactions. acs.org A notable application is in the iron-catalyzed diastereoselective dicarbofunctionalization of the vinyl group. acs.org In this process, the vinyl oxazolidinone acts as a "chiral radical lynchpin," enabling the formation of a C(sp²)–C(sp³) bond with high diastereoselectivity. acs.org

The reaction typically involves the addition of a radical (e.g., a fluoroalkyl radical generated from a halide) to the vinyl group, followed by a cross-coupling reaction with a Grignard reagent. The inherent chirality of the oxazolidinone scaffold guides the approach of the incoming reagents, leading to a preferred diastereomer. acs.org This modular and stereoselective method is significant for streamlining the synthesis of complex chiral molecules. acs.org

Table 1: Diastereoselective Fe-Catalyzed Dicarbofunctionalization of Chiral Vinyl Oxazolidinones

| Reactants | Catalyst System | Key Transformation | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Chiral Vinyl Oxazolidinone, Fluoroalkyl Halide, Hetero(aryl) Grignard Reagent | Iron-based catalyst | C(sp²)–C(sp³) bond formation via dicarbofunctionalization | Up to 1:78 | acs.org |

The vinyl group enables this compound to act as a monomer in polymerization reactions. Studies on related N-vinyl and C5-substituted vinyl oxazolidinones have demonstrated their ability to form both homopolymers and copolymers. google.comacs.orggoogle.com

Polymerization is typically initiated using free-radical initiators, such as azo compounds (e.g., azobisisobutyronitrile) or peroxygen catalysts. google.com More controlled methods, like nitroxide-mediated living free radical polymerization (LFRP), have also been employed to synthesize oxazolone-containing polymers with well-defined architectures and narrow polydispersity. google.com

Vinyl oxazolidinones can be copolymerized with a wide range of other ethylenically unsaturated monomers, including styrene, vinyl acetate, acrylates, and acrylonitrile. google.comacs.org This allows for the synthesis of functional copolymers where the oxazolidinone unit imparts specific properties to the resulting polymer chain. For example, copolymers of vinyl oxazolidinones with vinyl acetate, after hydrolysis, can yield amino-functionalized poly(vinyl alcohol)s (PVAs). acs.org

Table 2: Polymerization Studies of Vinyl Oxazolidinone Derivatives

| Monomer Type | Polymerization Method | Comonomers | Resulting Polymer Type | Reference |

|---|---|---|---|---|

| N-vinyl-X-alkyl-2-oxazolidinone | Thermal Mass Polymerization, Free Radical | Styrene, Acrylonitrile, Vinyl Acetate, Methyl Methacrylate | Copolymers | google.com |

| 4,4-dimethyl-5-methyleneoxazolidin-2-one (DMOx) | Conventional and Reversible Deactivation Radical Polymerization | Ethylene, Vinyl Acetate | Ethylene-based copolymers | acs.org |

| Vinyl-functionalized oxazolone | Nitroxide-mediated living free radical polymerization (LFRP) | (Homopolymerization and Copolymerization) | Homopolymers and Copolymers with narrow polydispersity | google.com |

The hydroboration-oxidation of the vinyl group on this compound is a two-step process that converts the alkene into an alcohol. wikipedia.orgbyjus.com This reaction is highly regioselective and stereospecific.

In the first step (hydroboration), a borane (B79455) reagent (e.g., BH₃•THF) adds across the double bond. masterorganicchemistry.comyoutube.com The boron atom adds to the terminal, less-substituted carbon of the vinyl group, and a hydrogen atom adds to the more substituted carbon. This occurs in a concerted, syn-addition fashion, meaning both the boron and hydrogen add to the same face of the double bond. wikipedia.orglibretexts.org

Reactivity of the 1,3-Oxazolidin-2-one Ring System

The 1,3-oxazolidin-2-one ring is a cyclic carbamate (B1207046). The carbonyl group imparts electrophilic character to the C2 carbon, making the ring susceptible to nucleophilic attack and subsequent cleavage.

The oxazolidinone ring can be opened under various conditions, most commonly through hydrolysis. This reaction is fundamental, especially when the oxazolidinone is used as a chiral auxiliary that needs to be removed after a stereoselective transformation.

Acid- or base-catalyzed hydrolysis of the carbamate linkage in this compound would cleave the ring. This process typically involves nucleophilic attack at the carbonyl carbon (C2), followed by the breaking of the C-O or C-N bond within the ring. The expected product of such a hydrolysis would be an N-phenyl substituted amino alcohol, specifically 1-phenylamino-but-3-en-2-ol. The reverse process, the condensation of an amino alcohol with a phosgene (B1210022) equivalent, is a common method for synthesizing the oxazolidinone ring. wikipedia.org

Ring-opening can also be part of more complex transformations. For example, acid-catalyzed ring-opening of related oxazolidinone-fused systems with nucleophiles like alcohols has been shown to be an effective strategy for synthesizing functionalized products such as 2-amino ethers. acs.org The opening of the oxazolidine heterocycle can also be initiated in the presence of water molecules. nih.gov These reactions highlight the utility of the oxazolidinone ring not just as a stable scaffold but also as a reactive intermediate that can be cleaved to reveal or generate new functional groups.

Functionalization at Various Ring Positions (e.g., C-5 functionalization)

The vinyl group at the C-5 position is a key locus for introducing structural diversity into the this compound molecule. This electron-rich alkene is susceptible to a variety of transformations, enabling the synthesis of a wide array of derivatives.

The reactivity of the vinyl group is often enhanced by its proximity to the oxazolidinone ring, which can influence the stereochemical outcome of reactions. youtube.com Common transformations involving the vinyl moiety include cycloaddition reactions, oxidation, and olefin metathesis.

Cycloaddition Reactions: The vinyl group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, reactions with azomethine ylides can lead to the formation of complex polycyclic systems containing a pyrrolidine (B122466) ring fused to the oxazolidinone core. nih.govnih.govmdpi.com These reactions are valuable for building molecular complexity in a single step.

Oxidation of the Vinyl Group: The double bond of the vinyl group can be readily oxidized to form epoxides or diols. Epoxidation, typically carried out with peroxy acids, yields a reactive oxirane ring that can be subsequently opened by various nucleophiles to introduce a range of functional groups at the C-5 side chain. Dihydroxylation, often achieved using osmium tetroxide or potassium permanganate, leads to the corresponding diol, a precursor for further derivatization.

Olefin Metathesis: The vinyl group is an excellent substrate for olefin metathesis reactions. harvard.edu Ring-closing metathesis (RCM) can be employed if another double bond is present in the molecule, leading to the formation of macrocyclic structures. Cross-metathesis with other olefins allows for the introduction of a wide variety of substituents on the vinyl side chain, significantly expanding the accessible chemical space.

The following table summarizes representative functionalization reactions at the C-5 vinyl group based on analogous systems.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| 1,3-Dipolar Cycloaddition | Azomethine Ylides, Heat | Pyrrolidine-fused oxazolidinones | Synthesis of complex heterocyclic scaffolds |

| Epoxidation | m-CPBA, CH₂Cl₂ | 5-(Oxiran-2-yl)oxazolidin-2-ones | Introduction of diverse functional groups via ring-opening |

| Dihydroxylation | OsO₄ (cat.), NMO | 5-(1,2-Dihydroxyethyl)oxazolidin-2-ones | Precursors for esters, ethers, and other derivatives |

| Cross-Metathesis | Grubbs' Catalyst, Alkene | 5-(Substituted-vinyl)oxazolidin-2-ones | Modification of the side chain with various functional groups |

Transformations and Derivatizations at the Phenyl N-Substituent

The N-phenyl group of this compound offers another avenue for chemical modification, primarily through electrophilic aromatic substitution (EAS) reactions. The oxazolidinone ring, being an electron-withdrawing group through the nitrogen atom's lone pair delocalization into the carbonyl group, deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position. However, under forcing conditions, substitution can be achieved.

Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can be performed on the phenyl ring. chemspider.com For example, treatment with a mixture of nitric acid and sulfuric acid would be expected to yield the corresponding meta-nitro derivative. chemspider.com Similarly, halogenation with bromine in the presence of a Lewis acid catalyst would likely produce the meta-bromo-phenyl derivative.

Palladium-Catalyzed Cross-Coupling Reactions: The N-phenyl group can also participate in palladium-catalyzed cross-coupling reactions, although this typically involves the synthesis of the N-aryl bond rather than its derivatization. However, if a halo-substituent is first introduced onto the phenyl ring via EAS, subsequent Suzuki, Heck, or Buchwald-Hartwig reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds, further diversifying the molecular structure.

Directed C-H Functionalization: More advanced methods, such as transition-metal-catalyzed C-H activation, could potentially enable direct functionalization of the ortho-positions of the phenyl ring. While the oxazolidinone nitrogen itself is not a strong directing group for ortho-metalation, the development of new catalytic systems may overcome this challenge. For instance, rhodium-catalyzed C-H functionalization has been demonstrated for a phenyl group attached to an oxadiazole, a similar heterocyclic system. mdpi.com

The table below outlines potential derivatizations at the N-phenyl substituent.

| Reaction Type | Reagents and Conditions | Expected Major Product | Significance |

| Nitration | HNO₃, H₂SO₄ | 3-(3-Nitrophenyl)-5-vinyl-1,3-oxazolidin-2-one | Introduction of a versatile nitro group for further transformations |

| Bromination | Br₂, FeBr₃ | 3-(3-Bromophenyl)-5-vinyl-1,3-oxazolidin-2-one | Creates a handle for cross-coupling reactions |

| Sulfonation | Fuming H₂SO₄ | 3-(Phenyl-3-sulfonic acid)-5-vinyl-1,3-oxazolidin-2-one | Increases water solubility and provides a site for further derivatization |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-(3-Acylphenyl)-5-vinyl-1,3-oxazolidin-2-one | Introduction of a ketone functionality |

Mechanistic Investigations and Computational Chemical Studies of 3 Phenyl 5 Vinyl 1,3 Oxazolidin 2 One Reactions

Elucidation of Reaction Pathways and Transition States

The reaction pathways involving oxazolidinones are diverse, ranging from their synthesis to their application as chiral auxiliaries. Mechanistic studies have been crucial in optimizing reaction conditions and understanding product formation.

One significant pathway involves the synthesis of the oxazolidinone core itself. A palladium-catalyzed [3 + 1 + 1] cyclization of vinyl oxiranes with azides and carbon monoxide represents an efficient, atom-economical strategy for producing oxazolidinone structures. rsc.org Mechanistic investigations of this tandem catalytic process indicate that the reaction proceeds through a critical isocyanate intermediate generated in situ. rsc.org

The vinyl group on the 3-Phenyl-5-vinyl-1,3-oxazolidin-2-one scaffold is a key functional handle for further transformations. This moiety can participate in various reactions, including Michael additions. For instance, cascade reactions involving related vinyl compounds, such as phenyl vinyl selenone, with nucleophiles under basic conditions have been shown to proceed via a Michael addition followed by an intramolecular cyclization. researchgate.net This type of domino reaction provides a pathway to complex molecular architectures in a single step. researchgate.net

In the context of asymmetric synthesis, where oxazolidinones are used as chiral auxiliaries, the transition states of key bond-forming reactions are of paramount importance. In asymmetric aldol (B89426) reactions involving N-acylated oxazolidinones (structurally related to the title compound), the reaction is proposed to proceed through a rigid, chair-like six-membered transition state. illinoisstate.edu This transition state is achieved through chelation of the carbonyl oxygens to a Lewis acid, which orients the substituents to minimize steric hindrance and dictates the facial approach of the reacting electrophile. illinoisstate.edu

Application of Computational Chemistry (e.g., Density Functional Theory (DFT), Molecular Electron Density Theory (MEDT))

Computational chemistry has become an indispensable tool for investigating the reactivity and properties of molecules like this compound. cuny.edu These methods provide insights at a molecular level that are often inaccessible through experimental means alone. cuny.edu

Density Functional Theory (DFT) is a widely used method to predict the geometric and electronic properties of oxazolidinone derivatives. nih.govsemanticscholar.orgnih.gov Calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, can accurately predict molecular structures. nih.govsemanticscholar.org The optimized geometries from these calculations show good agreement with experimental data obtained from single-crystal X-ray diffraction, with calculated bond lengths and angles closely matching the observed values. nih.govnih.gov

| Parameter | Bond/Angle | Experimental (Å or °) | Calculated (DFT/B3LYP) (Å or °) |

|---|---|---|---|

| Bond Length | C1–O1 | 1.374 | 1.372 |

| C2–O1 | 1.394 | 1.413 | |

| C1–N1 | 1.280 | 1.291 | |

| C3–N1 | 1.398 | 1.396 | |

| Bond Angle | C1–N1–C3 | 105.55 | 105.80 |

| N1–C3–C2 | 108.31 | 108.66 | |

| N1–C3–C4 | 128.16 | 129.20 |

Beyond structural prediction, DFT is employed to analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The energies of these frontier orbitals are used to understand the kinetic stability and chemical reactivity of the molecule. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule, predicting where reactions are likely to occur. researchgate.net

Molecular Electron Density Theory (MEDT) has been applied to study reaction mechanisms, particularly for cycloaddition reactions. mdpi.com This theory analyzes the changes in electron density along a reaction pathway to explain the feasibility and regioselectivity of the process, offering an alternative perspective to frontier molecular orbital theory. mdpi.com

Analysis of Stereoinduction Mechanisms and Stereochemical Models

The primary utility of chiral oxazolidinones in synthesis is their ability to control the stereochemical outcome of reactions. The 3-phenyl-oxazolidinone scaffold is a classic chiral auxiliary that directs the formation of new stereocenters with high fidelity.

The mechanism of stereoinduction is best exemplified by the Evans' stereochemical model for aldol reactions. illinoisstate.edu In this model, the N-acyl oxazolidinone is deprotonated to form a Z-enolate, which is locked in a specific conformation. The bulky substituent at the C5 position (a vinyl group in the title compound) and the N-phenyl group work in concert to block one face of the enolate. This steric hindrance forces an incoming electrophile (e.g., an aldehyde) to approach from the less hindered face, leading to the predictable formation of one diastereomer over the other. illinoisstate.edu Computational studies on related systems have confirmed that isomers resulting from this directed attack are energetically favored. researchgate.net

Nuclear Overhauser Effect (NOE) NMR spectroscopy is a powerful experimental technique used to confirm the relative stereochemistry of substituents on the oxazolidin-2-one ring, providing proof for the stereochemical models. researchgate.net

Investigations into Catalyst-Substrate Interactions and Activation Modes

Catalysis is central to many reactions involving oxazolidinones, and understanding how the catalyst interacts with the substrate is key to designing more efficient reactions.

In Lewis acid-catalyzed reactions, such as the aldol additions mentioned previously, the catalyst (e.g., a boron or titanium species) coordinates to the carbonyl groups of the N-acyl oxazolidinone. This coordination serves two purposes: it activates the substrate by making the enolate more nucleophilic and it rigidifies the structure into the chair-like transition state that ensures high stereoinduction. illinoisstate.edu

In transition metal catalysis, such as the palladium-catalyzed synthesis of the oxazolidinone ring, the metal center actively participates in bond-making and bond-breaking steps. rsc.org The catalyst coordinates to the substrates, bringing them into proximity and lowering the activation energy for the cyclization cascade. rsc.org

Computational methods like molecular docking and molecular dynamics simulations are used to visualize and quantify these interactions. nih.gov For example, docking studies can reveal specific hydrogen bonding or other non-covalent interactions between a substrate and a catalyst's active site. nih.gov These studies can explain why certain catalysts are more effective than others and how the substrate is oriented to facilitate the desired chemical transformation. nih.gov Distortion/interaction analysis, another computational tool, can be applied to quantify how a catalyst lowers the activation energy by physically distorting the substrate into a geometry that more closely resembles the transition state. cuny.edu

Broader Synthetic Utility and Methodological Development of the 3 Phenyl 5 Vinyl 1,3 Oxazolidin 2 One Motif

Strategic Use as a Chiral Auxiliary in Asymmetric Organic Transformations

Chiral auxiliaries are instrumental in asymmetric synthesis, temporarily imparting their chirality to a prochiral substrate to direct the formation of a specific stereoisomer. wikipedia.org The 3-phenyl-5-vinyl-1,3-oxazolidin-2-one framework, and its derivatives, have proven to be effective chiral auxiliaries in a variety of asymmetric transformations, including alkylation, aldol (B89426), and cycloaddition reactions. rsc.orgmasterorganicchemistry.commdpi.com The phenyl group at the 4-position and the vinyl group at the 5-position of the oxazolidinone ring play crucial roles in dictating the stereochemical outcome of these reactions.

The utility of oxazolidinone-based chiral auxiliaries is well-documented in asymmetric alkylation reactions. rsc.orgresearchgate.net While specific examples detailing the performance of this compound in a wide array of alkylations are not extensively reported in the surveyed literature, the general principles of Evans' oxazolidinone auxiliaries can be extrapolated. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity. wikipedia.org

In the realm of cycloaddition reactions, N-vinyloxazolidinones have been shown to be effective chiral dienophiles. researchgate.net For instance, in hetero-Diels-Alder reactions, enantiopure N-vinyl-2-oxazolidinones react with high endo and facial diastereoselectivity. researchgate.net The stereochemical outcome of these cycloadditions can often be tuned by the choice of Lewis acid catalyst. researchgate.net

A notable application of a related chiral vinyl oxazolidinone was demonstrated in a palladium-catalyzed asymmetric [3+2] cycloaddition reaction, highlighting the potential of this class of compounds in constructing complex heterocyclic systems. researchgate.net

Table 1: Asymmetric Transformations Utilizing Oxazolidinone-Based Chiral Auxiliaries

| Reaction Type | Chiral Auxiliary (or related structure) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Aldol Reaction | (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | 3:1 d.r. | nih.gov |

| Asymmetric Alkylation | General Evans' Oxazolidinones | High diastereoselectivity | rsc.orgresearchgate.net |

| Hetero-Diels-Alder Reaction | Enantiopure N-vinyl-2-oxazolidinones | High endo and facial selectivity | researchgate.net |

| Pd-catalyzed [3+2] Cycloaddition | 5-vinyl-2-oxazolidinones | High | researchgate.net |

Role as a Privileged Scaffold for Stereochemical Control in Complex Molecule Synthesis

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a valuable starting point for drug discovery and a key building block in the synthesis of complex, biologically active molecules. nih.gov The oxazolidinone ring, particularly when appropriately substituted, serves as such a privileged scaffold. iupac.org The this compound motif, with its defined stereochemistry and reactive handle, is particularly well-suited for the stereocontrolled synthesis of intricate molecular architectures.

The inherent rigidity and defined stereochemistry of the oxazolidinone ring allow for precise control over the spatial arrangement of substituents, which is critical in the synthesis of complex natural products and pharmaceuticals. nih.gov For example, the synthesis of substituted 1,3-oxazolidines can be achieved through the Pd-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives, yielding products with high diastereoselectivity. nih.govnih.govorganic-chemistry.org This methodology provides a route to enantiomerically pure 2,5-disubstituted 1,3-oxazolidines, which are challenging to prepare using traditional methods. nih.govnih.govorganic-chemistry.org

The application of oxazolidinone scaffolds extends to the total synthesis of natural products. For instance, a concise total synthesis of (–)-cytoxazone, a biologically active natural product, was achieved using an asymmetric aldol reaction followed by a Curtius rearrangement to construct the 4,5-disubstituted oxazolidin-2-one core. nih.gov This synthesis highlights the power of the oxazolidinone motif to control stereochemistry in the construction of complex targets.

Contributions to the Development of Novel Synthetic Methodologies and Reagents

The unique reactivity of this compound and related structures has spurred the development of novel synthetic methodologies. The vinyl group, in particular, serves as a versatile handle for a variety of chemical transformations, leading to the creation of new reagents and synthetic strategies.

One significant development is the use of O-vinyl-1,2-amino alcohol derivatives in palladium-catalyzed carboamination reactions to synthesize substituted 1,3-oxazolidines. nih.govnih.govorganic-chemistry.org This method represents a novel approach to the construction of these heterocyclic systems, generating both a carbon-heteroatom and a carbon-carbon bond in a single, stereocontrolled step. nih.govnih.govorganic-chemistry.org This transformation showcases the utility of the vinyl ether moiety, which is structurally related to the vinyl group on the oxazolidinone nitrogen, in developing new catalytic processes.

Furthermore, the development of tandem reactions involving oxazolidinone precursors has led to more efficient synthetic routes. For example, a [3+1+1] cyclization of vinyl oxiranes with azides and carbon monoxide, catalyzed by palladium, provides an atom- and step-efficient pathway to oxazolidinones. nih.gov While not directly involving this compound, this methodology demonstrates the broader impact of vinyl-substituted heterocyclic precursors on the innovation of synthetic methods.

The synthesis of N-vinyl-2-oxazolidinones itself has been the subject of methodological development, with processes such as pyrolysis of N-(1-hydroxyalkyl)-2-oxazolidinones being explored to provide these valuable synthetic intermediates in high yields. google.com

Q & A

Q. Challenges :

- Low volatility for GC-MS.

- Matrix interference in LC-MS due to polar metabolites.

Solutions : - Derivatization : Use of 2-nitrobenzaldehyde to form UV-active derivatives (e.g., NP-AOZ analogs) .

- LC-MS/MS : MRM transitions (e.g., m/z 245 → 187) enhance specificity. A C18 column with 0.1% formic acid in mobile phases improves retention .

- Validation : Linearity (R² >0.99), recovery rates (85–115%), and LOQ <1 ng/mL ensure compliance with ISO 17025 .

Advanced: How does the crystal packing of this compound impact its solid-state properties?

Monoclinic P2₁/c space group symmetry (common for oxazolidinones) results in:

- Intermolecular Interactions : C–H···O hydrogen bonds (2.2–2.5 Å) stabilize the lattice .

- Thermal Stability : Tight packing increases melting points (>150°C).

- Solubility : Hydrophobic phenyl groups reduce aqueous solubility, necessitating co-solvents like DMSO for biological assays .

Basic: What are the primary applications of this compound in medicinal chemistry?

- Antimicrobial Scaffolds : Analogues inhibit bacterial enoyl-ACP reductase (e.g., activity against S. aureus with MIC 2 µg/mL) .

- Chiral Intermediates : Used in asymmetric synthesis of β-lactam antibiotics .

- Kinase Inhibitors : Vinyl groups enhance binding to ATP pockets via π-π stacking .

Advanced: How are computational methods applied to predict the reactivity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.